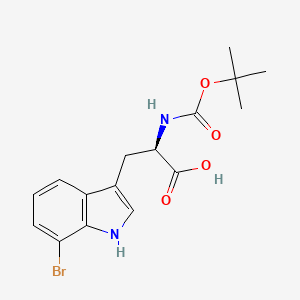

Boc-7-Bromo-D-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc 7 Bromo D Tryptophan and Enantiopure Bromotryptophans

Chemoenzymatic Synthesis Strategies for Bromotryptophans

Chemoenzymatic approaches leverage the high selectivity of enzymes to perform specific chemical transformations, offering environmentally friendly alternatives to traditional chemical methods. mdpi.com

Enzymatic Halogenation by FAD-Dependent Halogenases (e.g., RebH)

Flavin-dependent halogenases (FDHs) are a class of enzymes capable of regioselective halogenation of aromatic compounds, including tryptophan. rsc.orgwikipedia.orgmdpi.com RebH, a tryptophan-7-halogenase from Lechevalieria aerocolonigenes, is a well-studied example that catalyzes the bromination of L-tryptophan at the C7 position of the indole (B1671886) ring. rsc.orgmdpi.comnih.gov

The catalytic cycle of RebH involves the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2 by a partner flavin reductase, RebF. wikipedia.orgnih.gov This reduced flavin then reacts with molecular oxygen to form a flavin hydroperoxide intermediate. wikipedia.orgnih.gov This intermediate reacts with a bromide ion to generate hypobromous acid (HOBr), which is believed to be the halogenating species. rsc.org A key lysine (B10760008) residue (K79) within the enzyme's active site is thought to play a crucial role by forming a chloramine (B81541) or bromamine (B89241) intermediate, which then delivers the halogen to the tryptophan substrate with high regioselectivity. rsc.orgnih.govacs.org The substrate is bound in the active site through extensive hydrogen bonding and ion pairing interactions, which orients the C7 position for electrophilic attack. rsc.org

The use of RebH and other FDHs offers a green alternative to chemical halogenation, as it utilizes halide salts and molecular oxygen under mild, aqueous conditions. rsc.orgscite.ai Immobilization of RebH, along with cofactor regeneration enzymes, into cross-linked enzyme aggregates (CLEAs) has been shown to improve long-term stability and facilitate gram-scale production of 7-bromotryptophan. scite.ai

Biocatalytic Production through Fermentation Processes (e.g., Corynebacterium glutamicum)

The industrial workhorse Corynebacterium glutamicum has been successfully engineered for the fermentative production of 7-bromo-L-tryptophan. researchgate.netresearchgate.net This approach combines the inherent L-tryptophan production capabilities of C. glutamicum with the heterologous expression of the FAD-dependent halogenase RebH and its associated flavin reductase RebF from L. aerocolonigenes. researchgate.net

Metabolic engineering strategies have been employed to enhance tryptophan precursor supply and channel it towards bromination. researchgate.netbiorxiv.org These strategies include the expression of feedback-resistant enzymes in the shikimate pathway and the modulation of gene expression for key enzymes in tryptophan biosynthesis. researchgate.netbiorxiv.org The engineered C. glutamicum strains can produce 7-bromo-L-tryptophan directly from simple carbon sources like glucose and ammonium, with bromide supplied in the fermentation medium. researchgate.net

While high concentrations of sodium bromide can be tolerated by C. glutamicum, the product, 7-bromo-L-tryptophan, can exhibit inhibitory effects on enzymes such as anthranilate phosphoribosyltransferase, which may limit production titers. researchgate.net Despite this, fed-batch fermentation strategies have been successfully implemented, achieving titers of up to 1.2 g/L of 7-bromo-L-tryptophan. researchgate.net This demonstrates the potential of microbial fermentation as a sustainable and scalable method for producing halogenated amino acids. researchgate.net

Dynamic Stereoinversion for D-Enantiomer Access (e.g., using RebO)

The synthesis of D-amino acids is of particular importance in pharmaceutical development. A powerful chemoenzymatic method for accessing D-enantiomers of bromotryptophans involves dynamic stereoinversion using the L-amino acid oxidase RebO, also from L. aerocolonigenes. acs.orgmdpi.comresearchgate.net

RebO selectively oxidizes L-tryptophan and its halogenated derivatives to the corresponding α-keto acids, with a notable preference for 7-halotryptophans. acs.orguniprot.org In a dynamic stereoinversion process, the L-enantiomer of a racemic mixture is continuously oxidized by RebO. The resulting α-keto acid is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent, such as an ammonia-borane complex. acs.orgnih.gov This iterative process leads to the gradual enrichment and eventual accumulation of the D-enantiomer, which is not a substrate for RebO. acs.orgnih.gov

This method has been successfully applied to produce various D-halotryptophans with high enantiomeric excess (>98% ee). acs.org Furthermore, this stereoinversion can be coupled in a one-pot cascade with the enzymatic halogenation of L-tryptophan. acs.orgnih.gov This sequential reaction, where L-tryptophan is first halogenated and then subjected to dynamic stereoinversion, has yielded D-5-bromotryptophan and D-7-bromotryptophan with good isolated yields and high enantiopurity. acs.orgnih.govresearchgate.net

Chemical Synthesis Approaches for Regioselective D-Bromotryptophans

While chemoenzymatic methods offer elegance and sustainability, chemical synthesis remains a versatile and powerful tool for accessing complex molecules like regioselective D-bromotryptophans.

Indole Alkylation via Organometallic Reagents (e.g., MeMgCl/CuCl) with Chiral Sulfamidates

A general and regioselective chemical synthesis of enantiopure bromotryptophans has been developed utilizing the alkylation of bromoindoles with chiral cyclic sulfamidates. researchgate.netcolab.wsresearchgate.net This two-step approach begins with unprotected bromoindoles (4-bromo, 5-bromo, 6-bromo, or 7-bromoindole). researchgate.netx-mol.com

The indole nucleophile is generated using methylmagnesium chloride (MeMgCl) in the presence of copper(I) chloride (CuCl). researchgate.netcolab.wsnih.gov This organometallic reagent then reacts with a chiral cyclic sulfamidate derived from D-serine. researchgate.netcolab.wsresearchgate.net The reaction proceeds with complete regioselectivity, with the alkylation occurring exclusively at the C3 position of the indole ring to furnish the desired bromotryptophan backbone. researchgate.netcolab.wsnih.gov This method provides access to a range of 4-, 5-, 6-, and 7-bromo-D-tryptophan derivatives in moderate yields. researchgate.netx-mol.com The final step involves a mild deprotection of the sulfamidate to yield the free amino acid. researchgate.netx-mol.com This strategy has proven effective for the practical synthesis of various chiral tryptamines and their derivatives. nih.gov

Enzymatic Optical Resolution of Racemic N-Acetylbromotryptophans (e.g., using D-aminoacylase)

Enzymatic optical resolution is a classic and effective method for separating enantiomers. nih.govmdpi.com For the synthesis of D-bromotryptophans, this approach involves the use of a D-aminoacylase to resolve a racemic mixture of N-acetyl-bromotryptophan. researchgate.netsunderland.ac.uk

Summary of Synthetic Methodologies

The following table provides a comparative overview of the advanced synthetic methodologies discussed for the production of Boc-7-Bromo-D-tryptophan and other enantiopure bromotryptophans.

| Methodology | Key Reagents/Enzymes | Key Features | Product(s) |

| Enzymatic Halogenation | FAD-dependent halogenase (RebH), Flavin reductase (RebF) | High regioselectivity (C7), Mild aqueous conditions, "Green" chemistry | 7-Bromo-L-tryptophan |

| Biocatalytic Production | Corynebacterium glutamicum expressing RebH and RebF | Fermentative process from simple sugars, Scalable | 7-Bromo-L-tryptophan |

| Dynamic Stereoinversion | L-amino acid oxidase (RebO), Ammonia-borane complex | Access to D-enantiomers, High enantiomeric excess | D-Halotryptophans |

| Indole Alkylation | MeMgCl/CuCl, Chiral cyclic sulfamidates | Regioselective C3-alkylation, Access to various bromo-D-tryptophans | 4-, 5-, 6-, or 7-Bromo-D-tryptophan |

| Enzymatic Optical Resolution | D-aminoacylase | Separation of racemic mixtures, Enantiospecific hydrolysis | 6- or 7-Bromo-D-tryptophan |

Strategic Protection and Deprotection in the Synthesis of this compound

The synthesis of this compound and other enantiopure bromotryptophans necessitates a carefully planned strategy for the protection and subsequent deprotection of reactive functional groups. The primary challenge lies in selectively modifying the desired positions without inducing unwanted side reactions at the α-amino group, the carboxylic acid, and the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, primarily for protecting the α-amino group, due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions. nih.govorganic-chemistry.org

The indole nitrogen of the tryptophan moiety also requires protection to prevent side reactions during subsequent synthetic steps. peptide.com While the indole moiety of tryptophan can sometimes be used without protection in peptide synthesis, protecting the indole nitrogen can significantly reduce the risk of oxidation or modification by cationic species. peptide.com A common protecting group for the indole nitrogen in Boc-based chemistry is the formyl group. peptide.comacs.org However, the Boc group itself can also be used to protect the indole nitrogen, offering a valuable alternative that is readily cleaved with trifluoroacetic acid (TFA). rsc.org

A general approach to synthesizing enantiopure bromotryptophans, including the 7-bromo derivative, involves the reaction of indole nucleophiles, prepared from unprotected bromoindoles, with cyclic sulfamidates derived from enantiopure D-serine. researchgate.netcolab.wsresearchgate.net This method allows for the formation of 4-, 5-, 6-, or 7-bromo-D-tryptophan with complete regioselectivity. researchgate.netresearchgate.netx-mol.com The subsequent deprotection of the resulting bromotryptophan derivatives is achieved under mild conditions. researchgate.netresearchgate.net

The choice of the α-amino protecting group is critical, especially in reactions involving intramolecular cyclization. For instance, in the synthesis of certain ketone derivatives from D-4-bromotryptophan, the trityl group was found to be the most efficient α-amino protecting group for successful intramolecular cyclization via metal-halogen exchange. thieme-connect.com

Deprotection of the Boc group is typically achieved using acidic conditions. researchgate.net Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a solvent like methylene (B1212753) chloride. google.com The tert-butyl carbonium ion generated during Boc deprotection can potentially react with the tryptophan residue, a side reaction that can be mitigated by the addition of scavengers. peptide.com Alternative deprotection methods, such as using oxalyl chloride in methanol, have been developed to provide milder conditions and broader functional group tolerance. nih.govrsc.org This method has been shown to be effective for a diverse set of N-Boc protected compounds, including those with electron-withdrawing groups on an aromatic ring, which can accelerate the reaction. nih.govrsc.org

For solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids, a two-step deprotection/cleavage procedure has been reported. nih.gov This involves first removing the protecting groups with a weak hard acid, followed by cleavage of the peptide from the resin with a stronger hard acid. nih.gov This approach has also been shown to efficiently deformylate an Nin-formyltryptophan moiety. nih.gov

The following tables summarize key aspects of protection and deprotection strategies discussed in the literature.

Table 1: Protecting Groups in the Synthesis of Bromotryptophans

| Functional Group | Protecting Group | Key Features & Applications |

| α-Amino Group | tert-Butyloxycarbonyl (Boc) | Widely used; stable to many reagents; cleaved by acid (e.g., TFA). nih.govorganic-chemistry.org |

| α-Amino Group | Trityl | Found to be efficient for specific intramolecular cyclization reactions. thieme-connect.com |

| Indole Nitrogen | Formyl (CHO) | Used in Boc chemistry; removed during HF cleavage or by other specific methods. peptide.comacs.org |

| Indole Nitrogen | tert-Butyloxycarbonyl (Boc) | Cleaved by TFA; can help suppress side reactions during cleavage. peptide.comrsc.org |

| Indole Nitrogen | 2,4-dimethylpent-3-yloxycarbonyl (Doc) | Stable to nucleophiles and TFA; cleaved by strong acid. rsc.org |

Table 2: Common Deprotection Reagents and Conditions for the Boc Group

| Reagent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | In methylene chloride or neat, room temperature. | Standard method; scavengers may be needed to prevent side reactions. peptide.comgoogle.com |

| Oxalyl Chloride/Methanol | Room temperature. | Mild conditions, broad functional group tolerance. nih.govrsc.org |

| Trimethylsilyl bromide-thioanisole/TFA | Two-step procedure for SPPS. | First step for deprotection, followed by a stronger acid for cleavage from resin. nih.gov |

| HCl in organic solvents | Various (e.g., ethyl acetate, dioxane). | An alternative to TFA-based methods. nih.gov |

Reactivity and Strategic Derivatization of Boc 7 Bromo D Tryptophan in Chemical Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions at the Indole (B1671886) C7 Position.

The bromine atom at the C7 position of Boc-7-Bromo-D-tryptophan serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are pivotal for the late-stage diversification of peptides and the synthesis of non-canonical amino acids. nih.govd-nb.info

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Functionalization.

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between the C7 position of the tryptophan indole ring and various aryl or heteroaryl boronic acids. nih.govrsc.org This reaction is highly valued for its tolerance of various functional groups and its applicability under aqueous conditions, making it suitable for modifying complex biomolecules. nih.govresearchgate.net

The use of N-protected bromotryptophan derivatives, such as this compound, is often preferred to avoid potential inhibition of the palladium catalyst by the free amino group. nih.govresearchgate.net Studies have shown that ligand-free palladium nanoparticles can serve as an efficient and sustainable catalyst for the Suzuki-Miyaura coupling of bromotryptophan derivatives at ambient temperatures. nih.govresearchgate.net This approach has been successfully applied to Nα-Boc- and Nα-Fmoc-protected L-7-bromotryptophan. nih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and conversions. For instance, palladium nanoparticles have demonstrated slightly higher catalytic activity than conventional palladium precatalysts under certain conditions. researchgate.net This methodology has been instrumental in the synthesis of a variety of C7-aryl-substituted tryptophan derivatives. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromotryptophan Derivatives

| Starting Material | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| Nα-Fmoc-L-7-bromotryptophan | Phenylboronic acid | ADHP-Pd or Pd nanoparticles | Nα-Fmoc-7-phenyl-L-tryptophan | researchgate.net |

| Nα-Boc-L-7-bromotryptophan | Phenylboronic acid | ADHP-Pd | Nα-Boc-7-phenyl-L-tryptophan | researchgate.net |

Negishi Cross-Coupling for Alkylation and Tryptophan Regioisomer Synthesis.

The Negishi cross-coupling reaction provides a valuable method for the direct alkylation of bromotryptophan derivatives, a transformation that is challenging to achieve through other means. nih.govd-nb.info This reaction involves the coupling of an organozinc reagent with the bromo-substituted indole.

Research has demonstrated the successful alkylation of Nα-Boc-L-7-bromotryptophan methyl ester with various alkyl iodides using a palladium catalyst. nih.govd-nb.inforesearchgate.net These reactions typically require slightly elevated temperatures (around 37°C) to achieve satisfactory yields. nih.govd-nb.inforesearchgate.net Notably, the reaction can be performed without the pre-formation of the zinc organyls. nih.govd-nb.info The Negishi coupling has also been successfully applied to Nα-Boc-protected L-7-bromotryptophan with a free carboxylic acid group, yielding the alkylated product in a moderate yield, ready for applications like solid-phase peptide synthesis. nih.govd-nb.inforesearchgate.net

Furthermore, the Negishi cross-coupling is instrumental in the synthesis of tryptophan regioisomers. nih.govd-nb.info By coupling bromoindoles with iodo(homo)alanine derivatives, a range of tryptophan surrogates can be accessed. d-nb.info This strategy offers a straightforward two-step synthesis of these non-canonical amino acids. nih.govd-nb.info

Table 2: Alkylation of Nα-Boc-L-7-bromotryptophan methyl ester via Negishi Cross-Coupling

| Alkyl Iodide | Yield | Reference |

|---|---|---|

| 1-iodobutane | 52-83% | nih.govd-nb.inforesearchgate.net |

| 1-iodocyclohexane | 52-83% | researchgate.net |

Mizoroki-Heck Reaction for Olefination.

The Mizoroki-Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orglibretexts.orgmdpi.com This reaction is a powerful tool for the olefination of this compound, introducing a vinyl group at the C7 position of the indole ring.

The Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle and is a method for substituting alkenes. wikipedia.org While specific examples detailing the Mizoroki-Heck reaction with this compound are not extensively covered in the provided search results, the general applicability of this reaction to aryl bromides suggests its feasibility for modifying the 7-bromoindole (B1273607) core. mdpi.combeilstein-journals.org The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving successful olefination. beilstein-journals.orgmdpi.com

Direct Indole-Aniline Coupling Methodologies.

Direct coupling of the indole moiety of tryptophan derivatives with anilines represents a significant strategy for constructing complex N-linked tryptamine (B22526) dimers and other intricate structures. nih.govnih.gov In the context of this compound, a direct indole-aniline coupling with a reagent like o-iodoaniline can be challenging under standard conditions. nih.gov

However, research has shown that the use of Brønsted acids, such as pyridinium (B92312) p-toluenesulfonate (PPTS), can effectively promote this reaction, even at low temperatures, to afford the desired coupled product in good yield and high diastereoselectivity. nih.gov This methodology has proven to be versatile, improving yields for both brominated and non-brominated tryptophan derivatives. nih.gov The mechanism is proposed to involve the formation of a reactive phenylnitrenium and iodide pair when using N-iodosuccinimide (NIS) as an oxidant. nih.gov

Other Selective Functionalization Reactions of the Indole Moiety.

Beyond transition metal-catalyzed cross-coupling, other selective functionalization reactions can be employed to modify the indole ring of this compound. One notable method is the Larock indole synthesis, which can be used to construct the indole ring itself in the side chain of an amino acid. chim.itcaltech.edu This approach allows for the synthesis of tryptophan derivatives with various substitutions on the indole nucleus. chim.it While not a direct functionalization of the pre-existing indole in this compound, it represents a powerful complementary strategy for accessing diverse tryptophan analogues. chim.itrsc.org

Chemoselective Transformations of the Amino Acid Backbone.

The amino acid backbone of this compound, with its protected amine and carboxylic acid functionalities, can undergo various chemoselective transformations. The Boc protecting group on the α-amino group can be selectively removed under acidic conditions, while the methyl ester, if present, can be cleaved using a base like lithium hydroxide. nih.gov This orthogonal deprotection strategy is crucial for the subsequent use of the modified amino acid in solid-phase peptide synthesis (SPPS). nih.govd-nb.info For instance, after Negishi cross-coupling to introduce an alkyl group at the C7 position, the Boc group and methyl ester can be cleaved to provide the unprotected alkylated tryptophan derivative. nih.gov

Advanced Applications of Boc 7 Bromo D Tryptophan in Academic Synthesis and Chemical Biology

Building Block in the Total Synthesis of Natural Products

The strategic placement of the bromine atom on the indole (B1671886) ring makes Boc-7-Bromo-D-tryptophan an invaluable precursor in the total synthesis of complex natural products, particularly those containing tryptamine-derived moieties linked in unconventional ways.

A prominent example of its application is in the total synthesis and structural elucidation of the complex alkaloid (+)-Psychotetramine. nih.gov This natural product is a tryptamine (B22526) tetramer featuring a unique C7–N1 linkage, which posed a significant synthetic challenge. nih.gov The synthesis began with a 7-bromo-D-tryptophan derivative, underscoring the compound's critical role in constructing this specific bond. nih.gov

Researchers developed an improved procedure for the direct indole-aniline coupling, which was essential for forming a key intermediate. nih.gov The optimization of this coupling reaction highlights the detailed synthetic investigations enabled by this building block. nih.gov The use of pyridinium (B92312) p-toluenesulfonate (PPTS) as an additive was found to be crucial for achieving a good yield in the coupling of the 7-bromo-D-tryptophan derivative with o-iodoaniline. nih.gov This ultimately led to the successful synthesis of (+)-Psychotetramine and the confirmation of its absolute stereochemistry. nih.gov

| Entry | Additive | Yield (%) |

| 1 | None | <5 |

| 2 | NIS | <5 |

| 3 | CSA | 20 |

| 4 | PPTS | 66 |

This table summarizes the optimization of the indole-aniline coupling reaction, demonstrating the improved yield achieved with the use of PPTS. Data sourced from research on Psychotetramine synthesis. nih.gov

Precursor for Modified Peptides and Peptide Chemistry

In peptide chemistry, this compound serves as a precursor for introducing modified tryptophan residues into peptide sequences. researchgate.netacs.org The bromo-indole moiety can be used to create peptides with enhanced properties or to introduce specific functionalities for further chemical manipulation.

This compound is well-suited for use in solid-phase peptide synthesis (SPPS) employing Boc/Bzl protection schemes. peptide.com The Boc group provides temporary protection for the α-amino group, which can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) that are orthogonal to the more acid-labile side-chain protecting groups and the resin linkage, which often require strong acids like HF for cleavage. peptide.com

The protected amino acid can be coupled to the growing peptide chain on the solid support using standard coupling reagents. google.com Once incorporated, the bromine atom remains intact and available for post-synthetic modifications, either on-resin or after cleavage of the peptide from the support. This allows for the late-stage diversification of peptides, a powerful strategy for generating peptide libraries with varied functionalities.

A key application of this compound is in the synthesis of bicyclic and stapled peptides, which are known for their enhanced conformational stability, resistance to enzymatic degradation, and improved biological activity. researchgate.netnih.gov The 7-bromo position on the tryptophan side chain is an ideal anchor point for intramolecular cyclization reactions.

The most common method involves an on-resin Suzuki-Miyaura cross-coupling reaction. researchgate.net In a typical strategy, a peptide sequence containing two bromotryptophan residues (or one bromotryptophan and another residue modified with a boronic acid) is assembled on a solid support. An intramolecular palladium-catalyzed cross-coupling is then performed to create a stable biaryl bridge between the two side chains, resulting in a bicyclic peptide. researchgate.net This approach has been successfully used to prepare bicyclic peptides that show improved properties, such as enhanced membrane permeability and biostability. researchgate.net

Incorporation into Solid-Phase Peptide Synthesis (SPPS).

Design and Synthesis of Non-Canonical Amino Acid Derivatives

This compound is a foundational starting material for the synthesis of a wide array of other non-canonical amino acids. chemrxiv.orgnih.gov The bromine atom acts as a versatile leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C7 position of the indole ring.

Researchers have demonstrated that Nα-Boc-7-bromotryptophan can undergo reactions like Negishi and Suzuki-Miyaura cross-couplings. researchgate.net This enables the formation of new carbon-carbon bonds, linking alkyl or aryl groups to the indole scaffold. Such modifications are valuable for structure-activity relationship (SAR) studies, allowing chemists to fine-tune the steric and electronic properties of the amino acid side chain to optimize interactions with biological targets. researchgate.net This method provides access to a broad range of tryptophan surrogates that would be difficult to synthesize otherwise.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Application |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | C(sp²)–C(sp²) | Bicyclic Peptides, Arylated Tryptophans |

| Negishi | Alkyl Zinc Reagents | C(sp²)–C(sp³) | Alkylated Tryptophans |

| Buchwald-Hartwig | Amines | C(sp²)–N | N-Arylated Indoles (in broader synthesis) |

This table provides an overview of common cross-coupling reactions utilized with bromo-indole compounds to generate diverse derivatives. nih.govresearchgate.net

Probes for Chemical Biology and Advanced Labeling Studies

The ability to selectively functionalize the 7-position of the tryptophan ring makes this compound a valuable tool for developing chemical probes for biological studies. The bromine atom can be replaced with reporter groups, such as fluorescent tags or radioisotopes, for use in advanced imaging and labeling experiments. researchgate.netacs.org

A significant application is in the development of positron emission tomography (PET) tracers. researchgate.net For instance, 7-bromo-tryptophan derivatives serve as precursors for the synthesis of 7-[¹⁸F]fluorotryptophan. acs.org This radiolabeled tracer has shown high stability in vivo and allows for the visualization of tryptophan metabolic pathways in the brain and in tumors. researchgate.netacs.org The development of such probes is crucial for diagnosing and understanding various pathologies, including neurological disorders and cancer. acs.org The selective modification of tryptophan residues with such probes provides a powerful method for studying protein function and biological processes in real-time. nih.gov

Development of Fluorescent Amino Acid Analogues

The development of fluorescent amino acid analogues is a key strategy for investigating protein structure, function, and interactions without the need for large, potentially disruptive external fluorophores. nih.gov While L-tryptophan is the most fluorescent of the natural amino acids, a major focus of research has been the creation of synthetic analogues with enhanced photophysical properties, such as red-shifted absorption and emission spectra and higher quantum yields. nih.govrsc.org

This compound is a critical intermediate in the synthesis of these advanced fluorescent probes. The 7-bromo position on the indole ring is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, which allow for the attachment of various chromophores. rsc.org This synthetic strategy enables the creation of novel tryptophan analogues with tailored fluorescent properties.

Research has demonstrated the successful modification of the tryptophan indole ring to create brighter and more photostable probes. rsc.org For instance, carbazole-derived amino acids, synthesized through methods involving the functionalization of a brominated precursor, have been shown to act as effective structural mimics of tryptophan. nih.govrsc.org These analogues can be incorporated into peptides, where they retain the native conformation and serve as sensitive reporters for biological events like protein-protein binding interactions. rsc.org Another approach involves attaching BODIPY chromophores to the tryptophan indole ring, creating adducts used for optical imaging in biological systems. rsc.org The ability to introduce these modifications via the bromo- handle makes this compound a foundational component in the synthesis of next-generation fluorescent amino acids.

Table 1: Comparison of Photophysical Properties of Tryptophan Analogues This table presents illustrative data for conceptual understanding based on findings for similar fluorescent analogues.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Feature |

|---|---|---|---|---|

| L-Tryptophan | ~280 | ~350 | ~0.13 | Natural proteinogenic amino acid. rsc.org |

| Carbazole-Derived Analogue | ~330-350 | ~370-450 | High | Rigid, extended conjugation provides red-shifted spectra and high quantum yields. rsc.org |

| BODIPY-Tryptophan Adduct | ~490 | ~510 | High | Used for optical imaging of cellular processes. rsc.org |

Strategies for Biorthogonal Tagging in Protein Research

Biorthogonal chemistry provides powerful tools for labeling and studying biomolecules in their native environment with minimal perturbation. researchgate.net The genetic incorporation of noncanonical amino acids (ncAAs) with bioorthogonal handles into proteins allows for precise, site-specific modification. nih.gov Halogenated amino acids, such as 7-bromotryptophan, are particularly useful as they can be incorporated into proteins and subsequently modified using bioorthogonal cross-coupling reactions. researchgate.netresearchgate.net

This compound is a key precursor for creating synthetic peptides or ncAAs designed for biorthogonal tagging. The Boc protecting group is standard in solid-phase peptide synthesis (SPPS), and the 7-bromo position serves as a versatile anchor for introducing "clickable" functional groups. nih.govnih.gov For example, a terminal alkyne can be attached to the indole ring via a Sonogashira coupling reaction. nih.gov This alkynylated tryptophan can then be incorporated into a peptide or protein. The alkyne handle facilitates subsequent labeling with an azide-modified reporter molecule (e.g., a fluorophore or biotin) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govrsc.org

This strategy, known as biorthogonal noncanonical amino acid tagging (BONCAT), enables multimodal analysis of proteins, including imaging and mass spectrometry-based proteomics. nih.gov The ability to use the 7-bromo position for these modifications underscores the importance of this compound as a starting material for building sophisticated chemical probes for protein research. researchgate.netnih.gov

Table 2: Biorthogonal Reactions for Modifying Halogenated Tryptophan This table outlines common bioorthogonal strategies applicable to a 7-bromotryptophan scaffold.

| Reaction | Required Functional Group (on Tryptophan) | Reaction Partner (on Probe) | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo- or Boronic acid/ester | Boronic acid/ester or Aryl halide | Peptide cyclization, introduction of aryl groups. researchgate.net |

| Sonogashira Coupling | Bromo- | Terminal Alkyne | Introduction of an alkyne handle for subsequent "click" chemistry. nih.gov |

| Click Chemistry (CuAAC) | Alkyne (introduced via Sonogashira) | Azide | Attaching fluorescent dyes, affinity tags, or other probes. rsc.org |

| Tetrazine Ligation | Strained Alkene/Alkyne | Tetrazine | Rapid and highly specific protein labeling in living systems. researchgate.net |

Boron Delivery Agents for Research Applications

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy for cancer. nih.gov The therapy relies on the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that destroy the host cell from within. nih.gov The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations in tumors while maintaining low levels in surrounding healthy tissue. mdpi.com

Amino acids are attractive carriers for boron because cancer cells often upregulate amino acid transporters, such as L-type amino acid transporter 1 (LAT1), to fuel their rapid growth. nih.govmdpi.com Tryptophan derivatives have been investigated as potential boron carriers for this reason. nih.govnih.gov this compound is a strategic starting material for the synthesis of these agents. The 7-bromo group can be replaced with a boron-containing moiety, such as a boronic acid group, through a palladium-catalyzed borylation reaction. nih.gov The Boc group facilitates synthesis and modification, while the D-enantiomer can enhance the metabolic stability of the resulting agent in vivo.

Studies on related boronated tryptophan derivatives have shown promising results. For example, fully protected 5- and 6-boronotryptophans demonstrated significant ¹⁰B accumulation in glioblastoma cell lines (U87-MG and LN229), reaching concentrations of over 300 ppm with high tumor-to-normal cell uptake ratios. nih.gov These findings highlight the potential of the tryptophan scaffold as an effective platform for boron delivery, positioning this compound as a valuable intermediate in the research and development of new agents for BNCT. nih.govnih.gov

Table 3: Research Findings for Boronated Tryptophan Derivatives in Cancer Cells Data based on research by Yu et al. on protected 5- and 6-boronotryptophans (TB-5-BT and TB-6-BT) in glioblastoma cell lines. nih.gov

| Compound | Cell Line | ¹⁰B Accumulation (ppm) | Tumor to Normal Ratio (T/N) | Time Point |

|---|---|---|---|---|

| TB-5-BT | U87-MG | ~300 | - | 2 h |

| TB-5-BT | LN229 | - | >9.66 | 1 h |

| TB-6-BT | U87-MG | ~300 | 5.19 | 4 h |

| TB-6-BT | LN229 | ~300 | 5.25 | 4 h |

| L-BPA (Clinical Reference) | LN229 | <50 | 2.3 | 1 h |

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Boc-7-Bromo-D-tryptophan. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of each hydrogen atom. For this compound, characteristic signals are expected for the protons on the indole (B1671886) ring, the amino acid backbone (α- and β-protons), and the tert-butyloxycarbonyl (Boc) protecting group. The substitution pattern on the indole ring is confirmed by the coupling patterns of the aromatic protons. Specifically, the presence of a bromine atom at the C7 position influences the chemical shifts of the adjacent H4, H5, and H6 protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton, including the quaternary carbons of the indole ring and the carbonyl carbon of the Boc group. The carbon directly bonded to the bromine atom (C7) exhibits a characteristic shift. rsc.org

Expected NMR Data for this compound (Note: Exact chemical shifts (δ) in ppm are solvent-dependent. The following are representative values based on literature for similar structures.)

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Indole N-H | ~11.2 | - |

| H-2 | ~7.4 | ~125.0 |

| H-4 | ~7.6 (d) | ~121.5 |

| H-5 | ~7.0 (t) | ~122.5 |

| H-6 | ~7.2 (d) | ~125.8 |

| α-CH | ~4.4 (m) | ~55.0 |

| β-CH₂ | ~3.2 (m) | ~28.0 |

| Boc (CH₃)₃ | ~1.4 (s) | ~28.3 |

| Boc C(CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~155.5 |

| Carboxyl C=O | - | ~173.5 |

| C-3 | - | ~110.0 |

| C-3a | - | ~128.0 |

| C-7 | - | ~116.0 |

| C-7a | - | ~136.0 |

Mass Spectrometry Techniques (e.g., LC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary technique for confirming the molecular weight and assessing the purity of this compound. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be detected as a protonated molecule [M+H]⁺. A key diagnostic feature for a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a pair of peaks (an isotopic doublet) in the mass spectrum separated by approximately 2 m/z units, with nearly equal intensity. The observation of this pattern is definitive proof of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion, typically within a few parts per million (ppm) of the theoretical value. nih.gov This high accuracy allows for the confident determination of the elemental formula.

Expected Mass Spectrometry Data for this compound Molecular Formula: C₁₆H₁₉BrN₂O₄ Molecular Weight: 382.05 (for ⁷⁹Br)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |

| [M+H]⁺ | 383.0553 | 385.0533 | Protonated molecule, characteristic 1:1 isotopic doublet. |

| [M+Na]⁺ | 405.0373 | 407.0352 | Sodium adduct, often observed with ESI. |

| [M-Boc+H]⁺ | 283.0029 | 285.0009 | Fragment from the loss of the Boc protecting group. |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purification

High-Performance Liquid Chromatography (HPLC) is a versatile tool used throughout the synthesis and processing of this compound. It is employed for both analytical and preparative purposes. scielo.br

Reaction Monitoring: During the synthesis, analytical reversed-phase HPLC (RP-HPLC) is used to monitor the progress of the reaction. researchgate.net Small aliquots of the reaction mixture are periodically injected onto an analytical column (e.g., a C18 column). By observing the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product, the reaction's conversion and endpoint can be accurately determined. This ensures optimal reaction times and helps in identifying the formation of any byproducts. mdpi.com

Product Purification: After the reaction is complete, preparative RP-HPLC is often the method of choice for isolating this compound in high purity. nih.gov The crude reaction mixture is loaded onto a larger-diameter column with the same stationary phase (e.g., C18). A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid), is used to separate the target compound from unreacted starting materials, reagents, and byproducts. nih.govbeilstein-journals.org Fractions are collected as they elute from the column, and those containing the pure product are combined and concentrated.

Typical Analytical HPLC Method Parameters

| Parameter | Condition |

| System | Agilent 1200 HPLC or similar nih.gov |

| Column | Hypersil Gold C18 (50 x 2.1 mm, 1.9 µm) or equivalent nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temp | 40 °C |

| Detection | Diode Array Detector (DAD) at 220 nm and 280 nm |

Chiral Chromatography and Derivatization for Enantiomeric Purity Determination (e.g., Marfey's Reagent)

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Racemization can sometimes occur during synthesis or protection steps, making it necessary to quantify the amount of the unwanted L-enantiomer. mdpi.com

One of the most reliable methods involves derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov The process involves two main steps:

Deprotection and Derivatization: The Boc group is first removed from the sample containing this compound. The resulting free amine of the 7-Bromo-D-tryptophan (and any contaminating 7-Bromo-L-tryptophan) is then reacted with Marfey's reagent. This reaction forms diastereomeric adducts. The D-amino acid forms an L-D diastereomer, while the L-amino acid forms an L-L diastereomer.

HPLC Analysis: These newly formed diastereomers are no longer enantiomers and have different physical properties. Consequently, they can be readily separated and quantified using standard, non-chiral RP-HPLC. core.ac.uk The L-D and L-L diastereomers will have different retention times. By comparing the peak areas, the enantiomeric excess (e.e.) of the D-enantiomer can be precisely calculated, often confirming purities greater than 99%.

An alternative, direct approach is the use of chiral HPLC. This method employs a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers without prior derivatization. iris-biotech.dekoreascience.kr Columns based on selectors like cyclodextrins, proteins (e.g., bovine serum albumin), or polysaccharide derivatives are commonly used for the enantioseparation of amino acids and their derivatives. mdpi.comchromatographyonline.com

Computational and Theoretical Investigations of Boc 7 Bromo D Tryptophan Reactivity and Interactions

Molecular Modeling and Docking Studies of Ligand-Protein Interactions

Molecular modeling and docking are indispensable computational tools for predicting and analyzing the interactions between a ligand, such as Boc-7-Bromo-D-tryptophan, and a protein. These methods allow researchers to visualize the binding pose of the ligand within the protein's active site and to identify the key intermolecular forces that stabilize the complex.

Docking studies are instrumental in understanding how molecules like this compound might interact with specific biological targets. For instance, computational docking can be used to predict the binding affinity and orientation of tryptophan derivatives within the active site of enzymes like tryptophan hydroxylase or large amino acid transporters (LATs). mdpi.comnih.gov By evaluating various possible conformations, these studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental to molecular recognition. nih.govrsc.org

In the context of drug discovery, molecular docking can screen virtual libraries of compounds to identify potential inhibitors or substrates for a given protein target. ucl.ac.uk For example, understanding how the bromo- and Boc-substituents of this compound influence its interaction with a target protein can guide the design of more potent or selective molecules. mdpi.com The insights gained from these simulations are critical for the structure-based design of new therapeutic agents.

Table 1: Key Interaction Types in Ligand-Protein Docking

| Interaction Type | Description | Key Residues for Tryptophan Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Met |

| π-Stacking | Non-covalent interactions between aromatic rings. Can be face-to-face or edge-to-face. | Phe, Tyr, Trp, His |

| Cation-π Interactions | A non-covalent molecular interaction between a cation and the electron-rich π system of an aromatic ring. | Lys, Arg interacting with Phe, Tyr, Trp |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. | Can involve the bromine atom of this compound and backbone carbonyls or specific residues. rsc.org |

Quantum Chemical Calculations for Mechanistic Insights into Reactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of molecules like this compound. acs.org These methods can elucidate reaction mechanisms, predict reaction barriers, and rationalize the outcomes of chemical transformations at an atomic level.

For tryptophan derivatives, quantum chemical calculations can be employed to study the mechanism of enzymatic reactions, such as halogenation by flavin-dependent halogenases. mdpi.comacs.org These calculations can model the transition states and intermediates involved in the electrophilic aromatic substitution on the indole (B1671886) ring, providing insights into why halogenation occurs selectively at the C7 position. mdpi.com By calculating the energies of different reaction pathways, researchers can determine the most favorable mechanism.

Furthermore, quantum mechanics can be used to understand the photophysical properties of tryptophan analogs. For example, calculations can predict how the bromine substituent in this compound affects its fluorescence and phosphorescence properties, which is relevant for spectroscopic studies. acs.orgnih.gov

Table 2: Applications of Quantum Chemical Calculations for this compound

| Application | Computational Method | Information Gained |

| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Transition state geometries and energies, reaction intermediates, activation barriers. |

| Spectroscopic Property Prediction | Time-Dependent DFT (TD-DFT) | Electronic excitation energies, absorption and emission spectra, influence of substituents on photophysics. nih.gov |

| Reactivity Index Calculation | DFT | Electron density distribution, frontier molecular orbitals (HOMO/LUMO), prediction of electrophilic/nucleophilic sites. |

| Thermochemical Analysis | DFT | Enthalpies and Gibbs free energies of reaction, equilibrium constants. |

Predictive Analysis of Regioselectivity and Stereoselectivity in Synthetic Pathways

Computational methods are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions, providing valuable guidance for synthetic chemists. For the synthesis of substituted tryptophans like this compound, these predictive analyses can help in choosing the right reagents and conditions to achieve the desired isomer.

The regioselective functionalization of the indole ring is a significant challenge in tryptophan chemistry. Computational models can predict the most likely site of electrophilic or nucleophilic attack by analyzing the electronic properties of the indole nucleus. For instance, calculating the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) can indicate the most reactive positions for electrophilic substitution. mdpi.com In the case of this compound, these calculations can rationalize the observed selectivity for the 7-position under specific reaction conditions.

Similarly, predicting stereoselectivity is crucial when dealing with chiral molecules. Computational modeling can be used to study the transition states of asymmetric reactions, such as enzymatic resolutions or chiral catalysis, to understand the origin of enantiomeric excess. researchgate.net By comparing the activation energies of the transition states leading to the different stereoisomers, the model can predict which product will be favored. This predictive power is essential for developing efficient and selective synthetic routes to enantiopure compounds like this compound. acs.org

Molecular Dynamics Simulations for Understanding Transport Mechanisms and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion and interactions of molecules over time. plos.org For this compound, MD simulations are particularly useful for understanding its transport across biological membranes and its interactions with large proteins in a dynamic environment. researchgate.net

MD simulations can be used to model the process of a tryptophan derivative entering a cell through a transporter protein like LAT1. nih.gov These simulations can reveal the conformational changes that both the ligand and the protein undergo during the transport process. uniurb.itacs.org By tracking the trajectory of the ligand as it moves through the transporter's channel, researchers can identify key residues that facilitate its passage and understand the energetic landscape of the transport mechanism.

Furthermore, MD simulations can complement static docking studies by providing information about the stability of the ligand-protein complex. While docking predicts a single binding pose, MD simulations can explore the flexibility of the complex and the persistence of key interactions over time. acs.org This is crucial for understanding the true nature of the binding event and for accurately assessing the potential of a molecule as a drug candidate.

Future Research Directions and Emerging Paradigms

Synergistic Integration of Chemoenzymatic and Transition Metal Catalysis for Diversification

The convergence of biocatalysis and transition metal catalysis offers a powerful strategy for the diversification of complex molecules like Boc-7-bromo-D-tryptophan. osti.govnih.gov This synergistic approach harnesses the exquisite selectivity of enzymes and the broad reaction scope of metal catalysts to achieve transformations that are challenging for either method alone. princeton.edursc.org

A notable application of this synergy is in late-stage functionalization of peptides. By incorporating this compound into a peptide sequence, the bromine atom serves as a handle for subsequent modification via transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, or Heck couplings. This allows for the creation of peptide libraries with diverse functionalities for applications in drug discovery and materials science.

Development of Novel Synthetic Strategies for Accessing Underexplored Bromotryptophan Analogues

While methods for the synthesis of 7-bromotryptophan exist, there is a continuous need for more efficient, scalable, and versatile strategies to access a broader range of bromotryptophan analogues. Current methods often involve multi-step procedures and may lack generality for different substitution patterns. researchgate.net

Future synthetic strategies are expected to focus on:

Direct C-H Functionalization: Transition metal-catalyzed C-H activation and functionalization represent a step-economic approach to introduce bromine and other functionalities directly onto the indole (B1671886) scaffold. acs.orgnih.gov Rhodium-catalyzed methods, for example, have shown promise for the C-7 functionalization of tryptophan derivatives. acs.orgnih.gov

Palladium-Mediated Heteroannulation: This powerful reaction allows for the construction of the indole ring from appropriately substituted anilines and alkyne partners, providing a modular route to various tryptophan analogues. researchgate.net

Enzymatic Synthesis: The use of engineered tryptophan synthase (TrpS) enzymes offers a biocatalytic route to halogenated tryptophans from readily available indole precursors. acs.orgchim.it Directed evolution and rational design of these enzymes can expand their substrate scope to include more complex and previously inaccessible brominated indoles. acs.org

These novel strategies will not only improve the synthesis of known bromotryptophan derivatives but also enable the creation of underexplored analogues with unique electronic and steric properties for various applications. escholarship.orguq.edu.au

Expansion of Applications in Advanced Chemical Biology and Materials Science

The unique properties of bromotryptophan derivatives make them valuable tools in chemical biology and materials science. in-part.com The bromine atom can act as a heavy atom for phasing in X-ray crystallography, a spectroscopic probe, and a versatile handle for bioconjugation and material functionalization. uga.edu

In Chemical Biology:

Protein Engineering: The incorporation of this compound into proteins via genetic code expansion allows for the introduction of a unique chemical handle for site-specific modification. nih.govnih.gov This enables the attachment of fluorescent probes, cross-linkers, and other functionalities to study protein structure and function in vitro and in vivo.

Peptide-Based Therapeutics: Halogenation of peptides can enhance their biological activity, stability, and pharmacokinetic properties. mdpi.com this compound is a key building block for synthesizing such modified peptides. mdpi.com

In Materials Science:

Functional Polymers and Materials: The incorporation of bromotryptophan into polymers can impart unique properties, such as flame retardancy and altered electronic characteristics. nih.gov

Organic Electronics: The electron-withdrawing nature of the bromine atom can modulate the electronic properties of tryptophan-containing molecules, making them interesting candidates for organic semiconductors and other electronic materials.

Future research will focus on exploring the full potential of this compound and its derivatives in these advanced applications, including the development of novel biomaterials, sensors, and therapeutic agents.

Innovations in High-Throughput Screening and Assay Development for Halogenase Activity

The discovery and engineering of novel halogenase enzymes with improved activity, stability, and substrate scope are crucial for the efficient production of bromotryptophan and its analogues. mdpi.com High-throughput screening (HTS) methods are essential for rapidly evaluating large libraries of enzyme variants.

Recent innovations in this area include:

Fluorescence-Based Assays: These assays often rely on a chemical reaction that produces a fluorescent product upon successful halogenation. nih.govresearchgate.net For example, a Suzuki-Miyaura cross-coupling reaction can be used to convert the brominated tryptophan into a fluorescent derivative, allowing for rapid and sensitive detection of halogenase activity in a microplate format. nih.govresearchgate.net

Mass Spectrometry-Based Screening: LC-MS based HTS allows for the direct detection of the halogenated product, providing high specificity and the ability to screen for activity on a wide range of substrates. acs.org

Biosensor-Based Screens: The development of in vivo transcription factor-based biosensors that respond to the presence of halogenated tryptophan can enable high-throughput screening of halogenase activity directly within host cells. acs.org

Future advancements in HTS will likely involve the development of even more sensitive, robust, and automated screening platforms. These innovations will accelerate the discovery and engineering of next-generation halogenases, making the biocatalytic production of this compound and other halogenated compounds more efficient and accessible.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Boc-7-Bromo-D-tryptophan, and how does regioselectivity influence its production?

- Methodological Answer : Synthesis typically involves enzymatic halogenation using flavin-dependent halogenases like tryptophan 7-halogenase (PrnA). Structural studies reveal a 10 Å tunnel in PrnA that guides hypochlorous acid (HOCl) to the substrate, ensuring regioselectivity at the 7-position . Researchers should optimize reaction conditions (pH, chloride ion concentration) to enhance yield. Comparative analysis of enzymatic vs. chemical synthesis (e.g., using N-bromosuccinimide) can clarify efficiency trade-offs.

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (to confirm bromine placement and Boc-group stability).

- HPLC-MS (for purity assessment and molecular weight verification).

- X-ray crystallography (to resolve regioselectivity, as demonstrated in PrnA-substrate complexes) .

Cross-validation with enzyme activity assays (e.g., monitoring tryptophan analog conversion rates) ensures functional consistency .

Advanced Research Questions

Q. How can researchers address contradictions in reported biochemical effects of this compound across studies?

- Methodological Answer : Systematic reviews should categorize discrepancies by variables such as:

- Experimental design (in vitro vs. in vivo models).

- Sample characteristics (cell type, species-specific enzyme activity).

- Dosage and administration routes .

Controlled replication studies with standardized assays (e.g., IDO activity inhibition tests) are essential. Data normalization to account for endogenous tryptophan levels can reduce variability .

Q. What strategies are effective for studying this compound’s role in immune modulation, particularly in T-cell response regulation?

- Methodological Answer :

- IDO knockout models : Compare immune responses in wild-type vs. IDO-deficient systems to isolate this compound’s effects .

- Metabolic tracing : Use isotopically labeled analogs (e.g., ¹³C-Boc-7-Bromo-D-tryptophan) to track incorporation into kynurenine pathways.

- High-throughput screening : Pair with cytokine profiling to identify dose-dependent immune modulation.

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure studies on this compound’s neurobehavioral impacts?

- Methodological Answer :

- Population : Select animal models with tryptophan metabolism disorders (e.g., serotonin-deficient rodents).

- Intervention : Administer this compound alongside carbidopa (to prevent peripheral metabolism).

- Comparison : Contrast with D-tryptophan or unmodified tryptophan.

- Outcome : Quantify behavioral changes (e.g., sleep latency, aggression) using validated scales like the Open Field Test .

Data Contradiction Analysis Framework

Key Takeaways for Methodological Rigor

- Synthesis : Prioritize enzymatic methods for regioselectivity; validate with structural data .

- Characterization : Multi-technique approaches (NMR, MS) reduce misidentification risks .

- Biological Studies : Use IDO-linked models and metabolic tracing to isolate mechanisms .

- Data Conflicts : Apply systematic frameworks (PICO) and controlled replication to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.